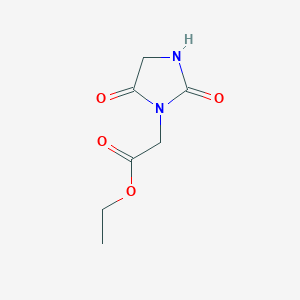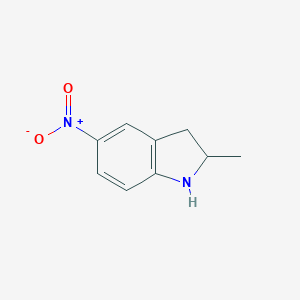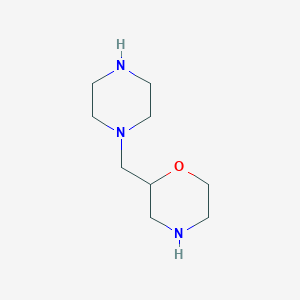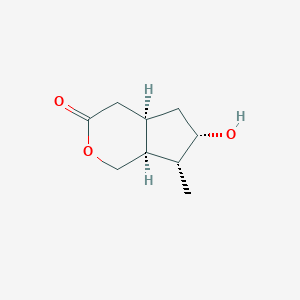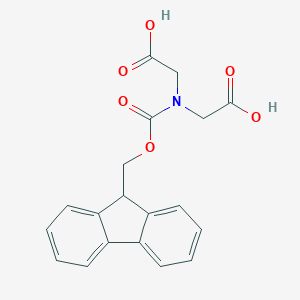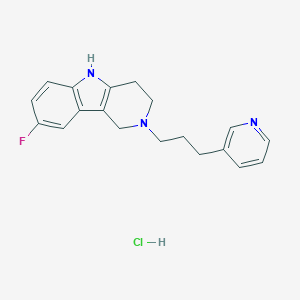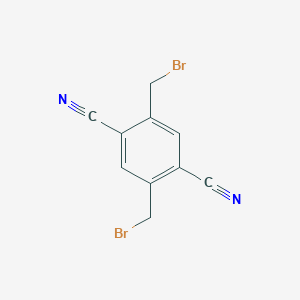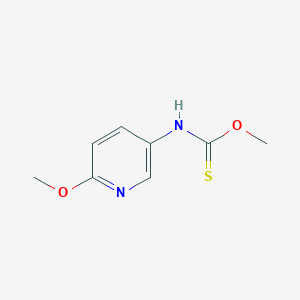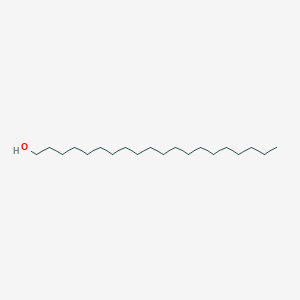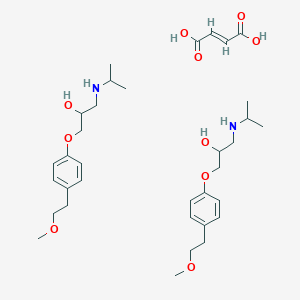
Metoprolol fumarate
Overview
Description
Metoprolol fumarate is a beta-blocker used primarily to treat cardiovascular conditions such as hypertension, angina, and heart failure. It is a selective beta-1 adrenergic receptor antagonist, which means it specifically targets the beta-1 receptors in the heart, reducing heart rate and cardiac output. This compound is commonly prescribed to manage high blood pressure, prevent heart attacks, and alleviate symptoms of angina .
Scientific Research Applications
Metoprolol fumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-blocker interactions and pharmacokinetics.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating cardiovascular diseases, arrhythmias, and migraines.
Industry: Utilized in the development of sustained-release formulations and transdermal delivery systems.
Mechanism of Action
Metoprolol fumarate exerts its effects by selectively inhibiting beta-1 adrenergic receptors in the heart. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate, cardiac output, and blood pressure. The compound does not significantly affect beta-2 receptors, which are found in the lungs and other tissues . The primary molecular targets are the beta-1 adrenergic receptors, and the pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway .
Similar Compounds:
Atenolol: Another selective beta-1 blocker used for similar indications.
Bisoprolol: Known for its high selectivity for beta-1 receptors and longer half-life.
Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors
Comparison:
Selectivity: this compound is highly selective for beta-1 receptors, similar to atenolol and bisoprolol, but unlike propranolol, which is non-selective.
Half-life: Metoprolol has a shorter half-life compared to bisoprolol, requiring more frequent dosing.
Side Effects: Metoprolol is generally well-tolerated, but its side effect profile may differ slightly from other beta-blockers due to its selectivity and pharmacokinetics
This compound stands out due to its balance of efficacy, selectivity, and safety, making it a widely used medication in the management of cardiovascular conditions.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Metoprolol Fumarate interacts with various enzymes and proteins in the body. It is metabolized primarily by the enzyme CYP2D6 . The interactions of this compound with these biomolecules are crucial for its therapeutic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with the CYP2D6 enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that it has a dose-dependent increase in maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with the CYP2D6 enzyme, which plays a crucial role in its metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its transport and distribution are influenced by various factors, including its interaction with transporters and binding proteins .
Subcellular Localization
Current studies are investigating potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metoprolol fumarate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(4-(2-methoxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol. Finally, this compound is combined with fumaric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization, filtration, and drying are employed to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Metoprolol fumarate undergoes several types of chemical reactions, including:
Oxidation: Metoprolol can be oxidized to form various metabolites, including α-hydroxymetoprolol.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the secondary amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or alkyl halides are often employed.
Major Products Formed:
Oxidation: α-Hydroxymetoprolol and other minor metabolites.
Reduction: Reduced forms of metoprolol, though these are less common.
Substitution: Various substituted derivatives depending on the nucleophile used.
properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIPGNJWPCKDQZ-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027711 | |
| Record name | Metoprolol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80274-67-5 | |
| Record name | Metoprolol fumarate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOPROLOL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



